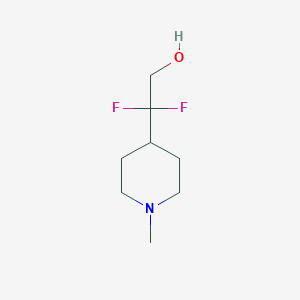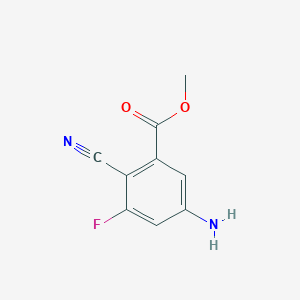
2-Ethyl-3-propylacrolein, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-propylacrolein, (Z)- is an organic compound classified as an aldehyde. It is characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group (C=C-C=O). This structure imparts unique reactivity and properties to the compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A common preparation method for 2-Ethyl-3-propylacrolein, (Z)- involves the oxidation of 2-hexenol using hydrogen peroxide in the presence of a catalyst . This reaction proceeds under controlled conditions to yield the target product.
Industrial Production Methods: Industrial production methods for 2-Ethyl-3-propylacrolein, (Z)- are not extensively documented in the literature. the compound’s synthesis typically involves standard organic synthesis techniques, including oxidation reactions and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-propylacrolein, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form carboxylic acids.
Reduction: Hydrogenation of 2-Ethyl-3-propylacrolein, (Z)- leads to the formation of saturated aldehydes.
Polymerization: The compound can undergo self-condensation or polymerization reactions, often catalyzed by acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts such as palladium or platinum.
Polymerization: Acid catalysts are frequently used to facilitate polymerization reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated aldehydes.
Polymerization: Various polymeric products depending on the reaction conditions.
Applications De Recherche Scientifique
2-Ethyl-3-propylacrolein, (Z)- has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of α,β-unsaturated aldehydes.
Biology: Investigated for its potential cytotoxic effects and mechanisms of action.
Medicine: Explored for its role in developing acrolein-based cancer therapies.
Industry: Utilized in organic synthesis and as a precursor for various chemical reactions.
Mécanisme D'action
The specific mechanism of action of 2-Ethyl-3-propylacrolein, (Z)- in biological systems is not well-documented. its reactivity is primarily attributed to the presence of the conjugated system (C=C-C=O), which allows it to participate in various chemical reactions. The compound’s effects are likely mediated through interactions with cellular components and enzymes involved in oxidative stress and cytotoxicity .
Comparaison Avec Des Composés Similaires
2-Ethylhex-2-enal: Shares a similar structure with a conjugated system and is used in similar applications.
2-Ethyl-2-hexenal: Another related compound with comparable reactivity and properties.
Uniqueness: 2-Ethyl-3-propylacrolein, (Z)- is unique due to its specific structural configuration and the presence of both ethyl and propyl groups. This combination imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
88288-45-3 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(Z)-2-ethylhex-2-enal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |
Clé InChI |
PYLMCYQHBRSDND-VURMDHGXSA-N |
SMILES isomérique |
CCC/C=C(/CC)\C=O |
SMILES canonique |
CCCC=C(CC)C=O |
Point d'éclair |
110 °F (NTP, 1992) |
Description physique |
2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |
Solubilité |
less than 1 mg/mL at 70 °F (NTP, 1992) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)



![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
